molecular formula C11H18O B14585802 Bicyclo[5.2.2]undecan-8-one CAS No. 61244-48-2

Bicyclo[5.2.2]undecan-8-one

Cat. No.: B14585802
CAS No.: 61244-48-2
M. Wt: 166.26 g/mol
InChI Key: DDJVCRRKBXHLGU-UHFFFAOYSA-N
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Description

Bicyclo[522]undecan-8-one is a bicyclic compound characterized by its unique structure, which consists of two interconnected rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bicyclo[5.2.2]undecan-8-one can be achieved through several methods. One common approach involves the semipinacol rearrangement of a bicyclo[7.2.0]undecane framework. This process typically requires the use of reagents such as diethylaluminum chloride (Et₂AlCl) to facilitate the rearrangement, resulting in the formation of the desired this compound .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions, using cost-effective reagents, and employing efficient purification techniques to obtain the compound in high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Bicyclo[5.2.2]undecan-8-one undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the compound’s unique bicyclic structure, which can affect the reactivity of different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used to oxidize this compound, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be employed to reduce the compound, potentially converting ketones to alcohols.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu), leading to the formation of various substituted derivatives.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

Bicyclo[5.2.2]undecan-8-one has several applications in scientific research:

    Chemistry: It serves as a model compound for studying the reactivity and stability of bicyclic structures.

    Biology: The compound’s unique structure makes it a candidate for investigating biological interactions and potential bioactivity.

    Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs.

    Industry: this compound can be used in the synthesis of complex organic molecules, making it valuable in the pharmaceutical and chemical industries.

Mechanism of Action

The mechanism by which Bicyclo[5.2.2]undecan-8-one exerts its effects is related to its molecular structure. The compound can interact with various molecular targets, including enzymes and receptors, through specific binding interactions. These interactions can modulate biological pathways, leading to potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bicyclo[522]undecan-8-one is unique due to its specific ring structure and the resulting chemical properties

Properties

CAS No.

61244-48-2

Molecular Formula

C11H18O

Molecular Weight

166.26 g/mol

IUPAC Name

bicyclo[5.2.2]undecan-8-one

InChI

InChI=1S/C11H18O/c12-11-8-9-4-2-1-3-5-10(11)7-6-9/h9-10H,1-8H2

InChI Key

DDJVCRRKBXHLGU-UHFFFAOYSA-N

Canonical SMILES

C1CCC2CCC(CC1)C(=O)C2

Origin of Product

United States

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